

Application Notes: Investigating the Role of DGAT1 in Hepatic Steatosis with AZD7687

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Compound of Interest

Compound Name: AZD7687

Cat. No.: B605777

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Introduction

Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a key feature of Non-Alcoholic Fatty Liver Disease (NAFLD). Diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final step in triglyceride (TG) synthesis.^{[1][2][3][4]} Inhibition of DGAT1 presents a promising therapeutic strategy to reduce hepatic lipid accumulation.

AZD7687 is a potent, selective, and reversible inhibitor of DGAT1, making it a valuable tool for investigating the role of this enzyme in the pathogenesis of hepatic steatosis.^[5] These application notes provide detailed protocols for utilizing **AZD7687** in both enzymatic and cell-based assays to study its effects on DGAT1 activity and hepatic lipid accumulation.

AZD7687: A Potent and Selective DGAT1 Inhibitor

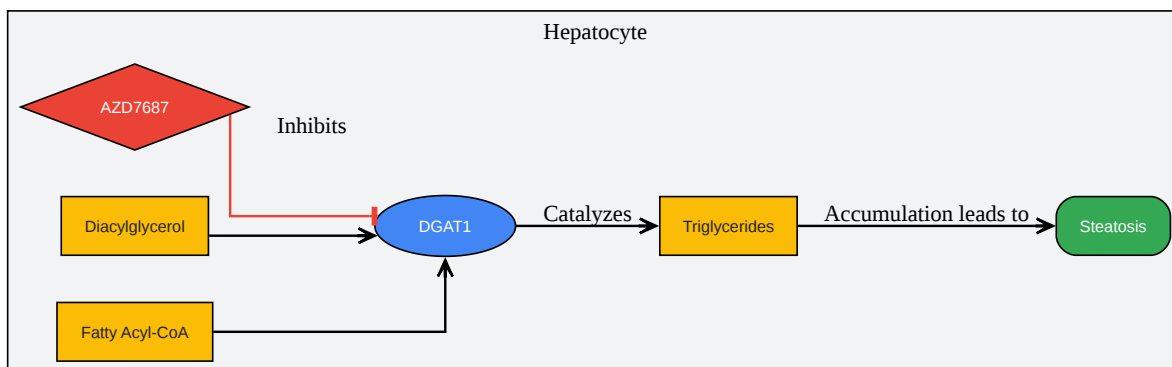
AZD7687 demonstrates high potency and selectivity for DGAT1. Its inhibitory activity has been characterized across multiple species, highlighting its utility in various preclinical models.

Parameter	Species	Value	Reference
IC50	Human DGAT1	80 nM	^[5]
Mouse DGAT1	~100 nM	^[5]	
Dog DGAT1	~60 nM	^[5]	

In a first-in-human single ascending dose study, **AZD7687** markedly reduced the postprandial triglyceride excursion.[3] At doses of 5 mg and higher, a decrease of over 75% in the incremental area under the curve (AUC) for triglycerides was observed following a high-fat meal.[3][6] However, it is important to note that dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea, have been reported with increasing doses of **AZD7687**. [3][7][8]

Mechanism of Action of AZD7687 in Hepatic Steatosis

The accumulation of triglycerides in hepatocytes is a hallmark of hepatic steatosis. DGAT1 plays a crucial role in this process by converting diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. **AZD7687** directly inhibits this enzymatic activity, thereby reducing the synthesis and subsequent storage of triglycerides in the liver. Studies in preclinical models have shown that pharmacologic inhibition of DGAT1 can protect against high-fat diet-induced hepatic steatosis.[1][2]



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Mechanism of **AZD7687** in reducing hepatic steatosis.

Experimental Protocols

DGAT1 Enzyme Activity Assay (Cell-Free)

This protocol describes a fluorescent-based assay to measure the enzymatic activity of DGAT1 in microsomal preparations and to determine the inhibitory potential of **AZD7687**.

Materials and Reagents:

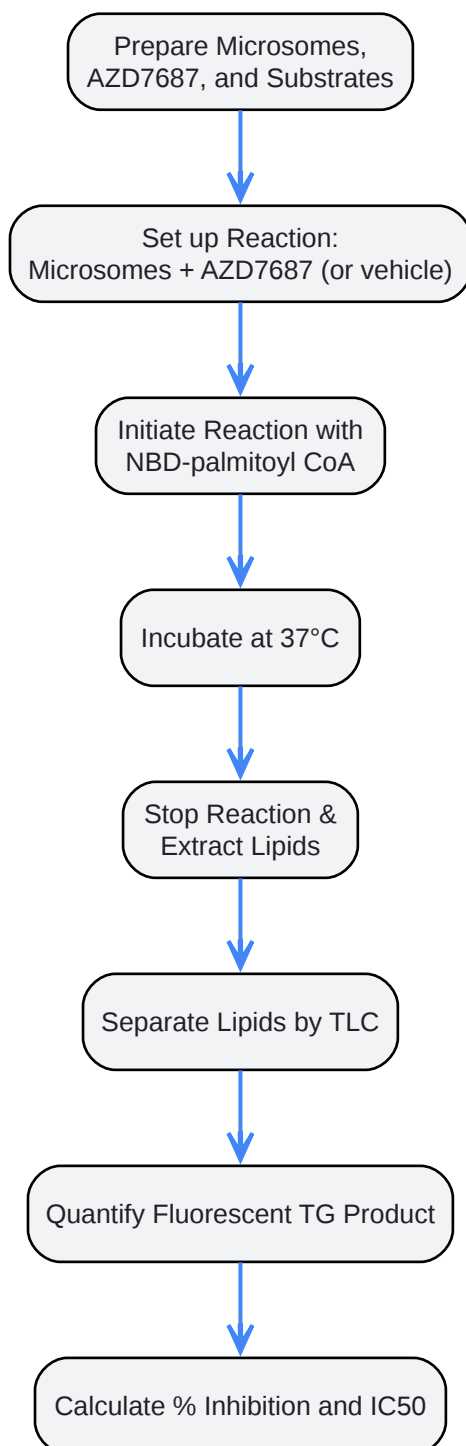
- Human small intestinal microsomes (as a source of DGAT1)
- **AZD7687**
- NBD-palmitoyl CoA (fluorescent fatty acyl CoA substrate)
- 1,2-dioleoyl-sn-glycerol (DAG)
- Tris-HCl buffer
- MgCl₂
- Bovine Serum Albumin (BSA)
- DMSO (for dissolving compounds)
- TLC plates (silica gel)
- Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)
- Fluorescence imager

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **AZD7687** in DMSO.
 - Prepare a working solution of 1,2-dioleoyl-sn-glycerol in buffer.
 - Dilute microsomes in a Tris/MgCl₂ buffer containing BSA.

- Reaction Setup:
 - In a microcentrifuge tube, add the diluted microsomes.
 - Add varying concentrations of **AZD7687** (or vehicle control) and pre-incubate for a specified time.
 - Add the 1,2-dioleoyl-sn-glycerol solution.
- Initiate Reaction:
 - Start the reaction by adding NBD-palmitoyl CoA.
- Incubation:
 - Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop Reaction and Lipid Extraction:
 - Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
 - Vortex and centrifuge to separate the phases.
- Thin Layer Chromatography (TLC):
 - Spot the lipid extract (lower organic phase) onto a silica TLC plate.
 - Develop the plate in a suitable solvent system to separate the fluorescent triglyceride product from the unreacted fluorescent substrate.
- Quantification:
 - Visualize the TLC plate using a fluorescence imager.
 - Quantify the fluorescence intensity of the NBD-triglyceride spot.
- Data Analysis:

- Calculate the percent inhibition of DGAT1 activity for each concentration of **AZD7687**.
- Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of **AZD7687**.



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Workflow for the DGAT1 enzyme activity assay.

In Vitro Cell-Based Assay for Hepatic Steatosis

This protocol details a method to induce a steatotic phenotype in hepatocyte cell lines (e.g., HepG2) and assess the efficacy of **AZD7687** in reducing lipid accumulation.

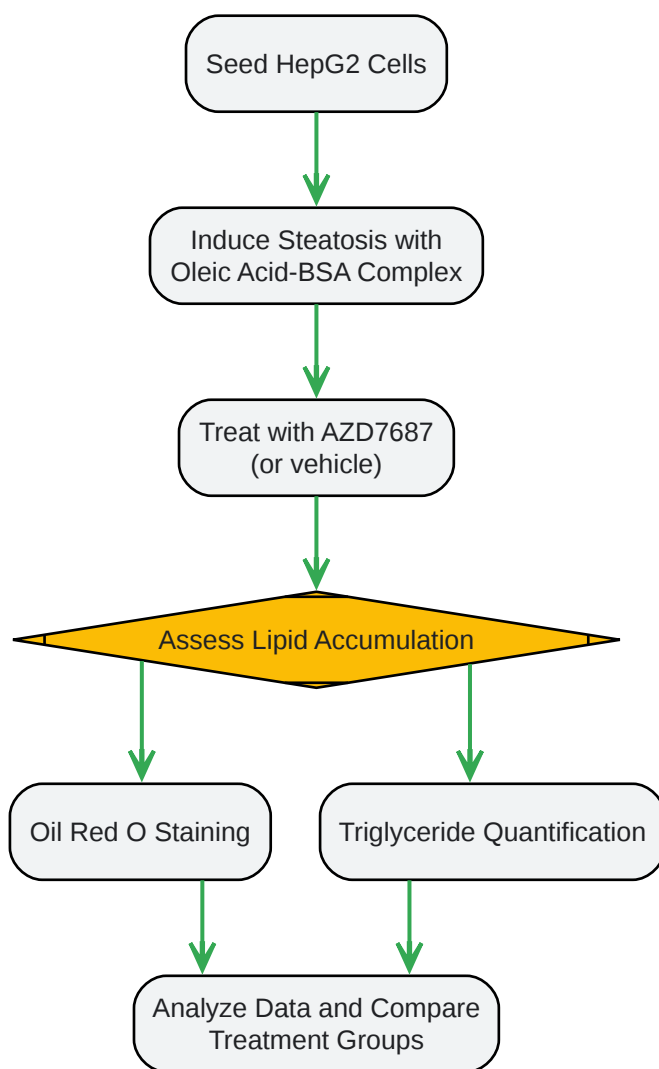
Materials and Reagents:

- HepG2 cells (or other suitable hepatocyte cell line)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Oleic acid
- Bovine Serum Albumin (BSA)
- **AZD7687**
- Oil Red O staining solution
- Triglyceride quantification kit
- Phosphate Buffered Saline (PBS)
- Formalin
- Isopropanol

Procedure:

- Cell Culture:
 - Culture HepG2 cells in complete medium until they reach the desired confluency.
- Induction of Steatosis:

- Prepare an oleic acid-BSA complex solution.
- Treat the cells with the oleic acid-BSA complex for a sufficient duration (e.g., 24 hours) to induce lipid accumulation. Include a vehicle control (BSA alone).
- Treatment with **AZD7687**:
 - Following the induction of steatosis, treat the cells with varying concentrations of **AZD7687** (or vehicle) in fresh medium containing the oleic acid-BSA complex.
 - Incubate for an appropriate period (e.g., 24 hours).
- Assessment of Lipid Accumulation:
 - Oil Red O Staining (Qualitative/Semi-quantitative):
 - Wash cells with PBS and fix with formalin.
 - Stain with Oil Red O solution to visualize neutral lipids.
 - Wash and visualize under a microscope.
 - For quantification, the stain can be eluted with isopropanol and the absorbance measured.
 - Triglyceride Quantification (Quantitative):
 - Wash cells with PBS and lyse the cells.
 - Measure the intracellular triglyceride content using a commercial triglyceride quantification kit.
 - Normalize the triglyceride content to the total protein concentration of the cell lysate.
- Data Analysis:
 - Compare the lipid accumulation in **AZD7687**-treated cells to the vehicle-treated control.
 - Determine the dose-dependent effect of **AZD7687** on reducing hepatic lipid accumulation.



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Workflow for the in vitro hepatic steatosis assay.

Troubleshooting and Data Interpretation

- High background in enzyme assay: Ensure complete separation of the product and substrate on the TLC plate. Optimize the solvent system if necessary.
- Low lipid accumulation in cell-based assay: Optimize the concentration and incubation time of the oleic acid-BSA complex. Ensure the health and viability of the cells.
- Variability in results: Maintain consistent cell culture conditions and reagent preparations. Run replicates for all experiments.

- Interpretation of results: A dose-dependent decrease in DGAT1 activity or intracellular lipid accumulation with **AZD7687** treatment provides evidence for the role of DGAT1 in hepatic triglyceride synthesis and storage. The potent inhibitory effect of **AZD7687** makes it a suitable tool for elucidating these pathways.

By following these protocols, researchers can effectively utilize **AZD7687** to investigate the fundamental role of DGAT1 in the mechanisms underlying hepatic steatosis, contributing to the development of novel therapeutic strategies for NAFLD.

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